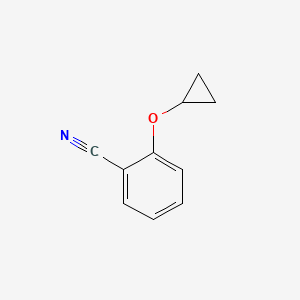
2-Cyclopropoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by a benzene ring substituted with a nitrile group (–CN) and a cyclopropoxy group (–O–C3H5). This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2-Cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) and iron (Fe), sulfonation with sulfur trioxide (SO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, halo, or sulfonic acid derivatives of this compound.
科学的研究の応用
2-Cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its nitrile and cyclopropoxy groups. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in research.
類似化合物との比較
2-Methoxybenzonitrile: Similar structure with a methoxy group instead of a cyclopropoxy group.
2-Ethoxybenzonitrile: Contains an ethoxy group in place of the cyclopropoxy group.
2-Propoxybenzonitrile: Features a propoxy group instead of the cyclopropoxy group.
Uniqueness: 2-Cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9H,5-6H2 |
InChIキー |
UCJGKRKTOPOAIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


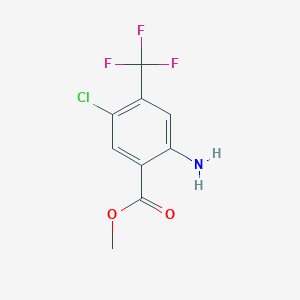
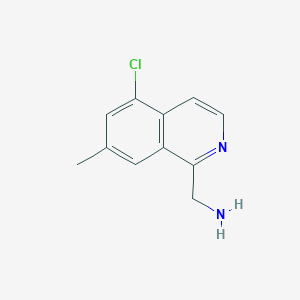
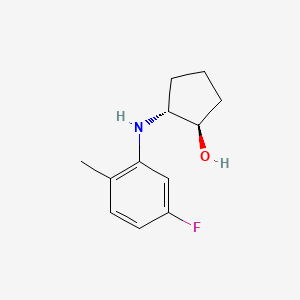
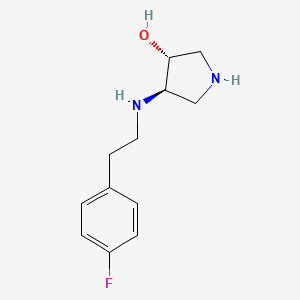
![6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355262.png)
![[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355265.png)
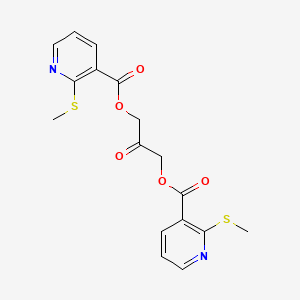
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13355279.png)
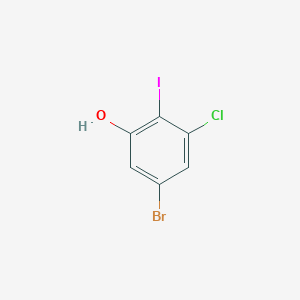
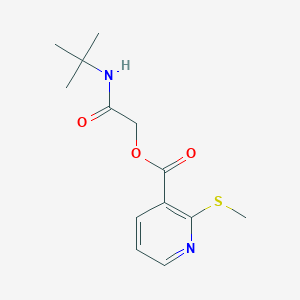
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)

![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)
